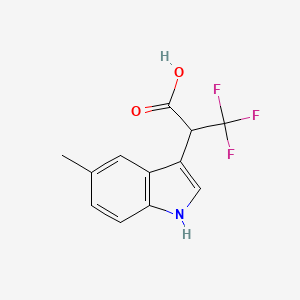

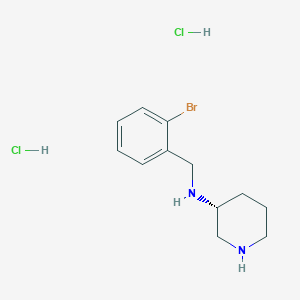

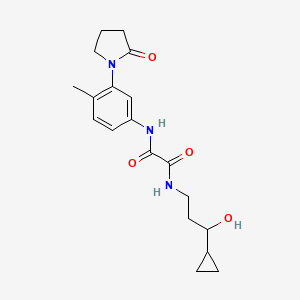

![molecular formula C21H28N4O3 B2884962 Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1993140-08-1](/img/structure/B2884962.png)

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .

Synthesis Analysis

The synthesis of a similar compound, tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate, involves stirring 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .Chemical Reactions Analysis

This compound selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .科学的研究の応用

Synthesis and Structural Analysis

A novel synthesis of anabasine analogues, which are structurally related to Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate, was developed using a Diels–Alder cycloaddition process. This process is significant for introducing the pyridazine ring in the piperidine moiety, highlighting the compound's potential in nicotinic acetylcholine receptor agonist activity (Stehl, Seitz, & Schulz, 2002).

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, was synthesized as an intermediate in biologically active compounds like crizotinib. The synthetic process involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, suggesting potential biomedical applications (Kong et al., 2016).

In a study on the photocatalytic amination of o-hydroxyarylenaminones, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was used as a precursor, demonstrating the compound's relevance in photoredox-catalyzed reactions to assemble 3-aminochromones. This indicates its utility in organic synthesis and the development of novel chemical entities (Wang et al., 2022).

Crystal Structure and Molecular Properties

The crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, a compound similar to the queried chemical, was analyzed. This study provided insights into the conformation and intermolecular interactions, which are crucial for understanding the chemical's behavior in various applications (Mohammat et al., 2008).

Another related study examined the crystal structures of anticonvulsant compounds with similar chemical structures. The analysis of crystal structures can inform the design and synthesis of related compounds, potentially leading to novel pharmaceutical agents (Georges et al., 1989).

Chemical Synthesis and Modifications

The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, illustrates the relevance of similar compounds in the synthesis of clinically important drugs. This highlights the potential role of such compounds in drug development (Wang et al., 2015).

A divergent and solvent-dependent reaction study involving 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene demonstrated the compound's flexibility in various chemical reactions, underscoring its importance in synthetic chemistry (Rossi et al., 2007).

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another compound of similar structure, was used as an intermediate for anticancer drugs. This synthesis process underscores the compound's significance in the development of new therapeutic agents (Zhang et al., 2018).

作用機序

Target of Action

Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) . These targets play crucial roles in nerve signal transmission and neuronal growth, respectively .

Mode of Action

This could result in altered nerve signal transmission and neuronal growth .

Biochemical Pathways

Given its potential targets, it can be inferred that the compound may influence the sodium ion transport pathways and pathways involved in neuronal growth and development .

Pharmacokinetics

The compound’s molecular weight, as provided by the nist chemistry webbook , can influence its pharmacokinetic properties. A lower molecular weight often leads to better absorption and distribution.

Result of Action

Based on its potential targets, it can be inferred that the compound may alter nerve signal transmission and neuronal growth .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-21(2,3)28-20(26)22-15-11-13-25(14-12-15)19-10-9-17(23-24-19)16-7-5-6-8-18(16)27-4/h5-10,15H,11-14H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWGGDCHDHQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

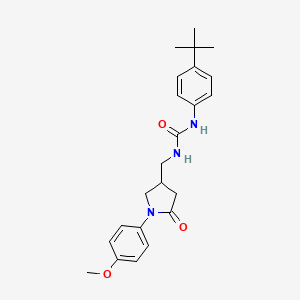

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)

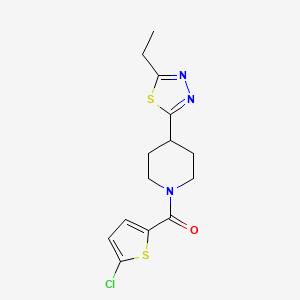

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)

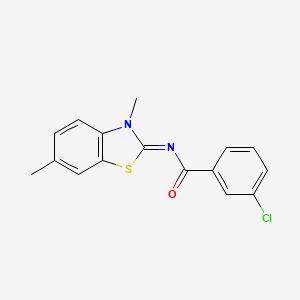

![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)